

An In-depth Technical Guide to the Spectral Data of 4-Bromodibenzothiophene

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Compound of Interest

Compound Name: 4-Bromodibenzothiophene

Cat. No.: B1267965

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-bromodibenzothiophene**, a molecule of interest in various research and development sectors. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Core Spectral Data

The spectral data of **4-bromodibenzothiophene** provides critical insights into its molecular structure and chemical properties. This information is pivotal for its identification, characterization, and application in scientific research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential analytical technique for determining the carbon-hydrogen framework of a molecule.

¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the **4-bromodibenzothiophene** molecule.

Peak Number	Chemical Shift (ppm)	Assignment
1	138.8	C-9a
2	135.8	C-5a
3	135.4	C-4a
4	131.0	C-9b
5	127.7	C-6
6	125.4	C-3
7	124.8	C-1
8	123.2	C-8
9	122.9	C-7
10	122.0	C-2
11	118.0	C-4

¹H NMR Data

The ¹H NMR spectrum provides information about the different types of protons and their neighboring atoms.

Peak Number	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
1	8.12	ddd	8.0, 1.3, 0.7	H-6
2	8.08	dd	7.8, 1.4	H-1
3	7.87	d	8.3	H-9
4	7.64	dd	8.3, 0.7	H-8
5	7.55	ddd	8.3, 7.2, 1.4	H-2
6	7.50	ddd	8.0, 7.2, 1.0	H-7
7	7.42	ddd	8.3, 7.2, 1.3	H-3

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR spectroscopy was utilized to identify the functional groups present in **4-bromodibenzothiophene** based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3063	Weak	C-H stretch (aromatic)
1589	Medium	C=C stretch (aromatic)
1441	Strong	C=C stretch (aromatic)
1418	Medium	C=C stretch (aromatic)
1308	Medium	C-H in-plane bend
1246	Medium	C-H in-plane bend
1119	Medium	C-H in-plane bend
1043	Strong	C-S stretch
878	Strong	C-H out-of-plane bend
779	Strong	C-H out-of-plane bend
746	Strong	C-H out-of-plane bend
721	Strong	C-Br stretch

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) was employed to determine the molecular weight and fragmentation pattern of **4-bromodibenzothiophene**.

m/z	Relative Intensity (%)	Assignment
264	98	[M+2] ⁺
262	100	[M] ⁺
183	35	[M-Br] ⁺
139	20	[M-Br-CS] ⁺

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectral data.

NMR Spectroscopy

The ^{13}C and ^1H NMR spectra were recorded on a VARIAN VXR-300 spectrometer. The sample was dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl_3), and placed in a standard 5 mm NMR tube. For the ^{13}C NMR spectrum, a proton-decoupled sequence was used to simplify the spectrum by removing C-H coupling. For the ^1H NMR spectrum, standard acquisition parameters were used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

ATR-FTIR Spectroscopy

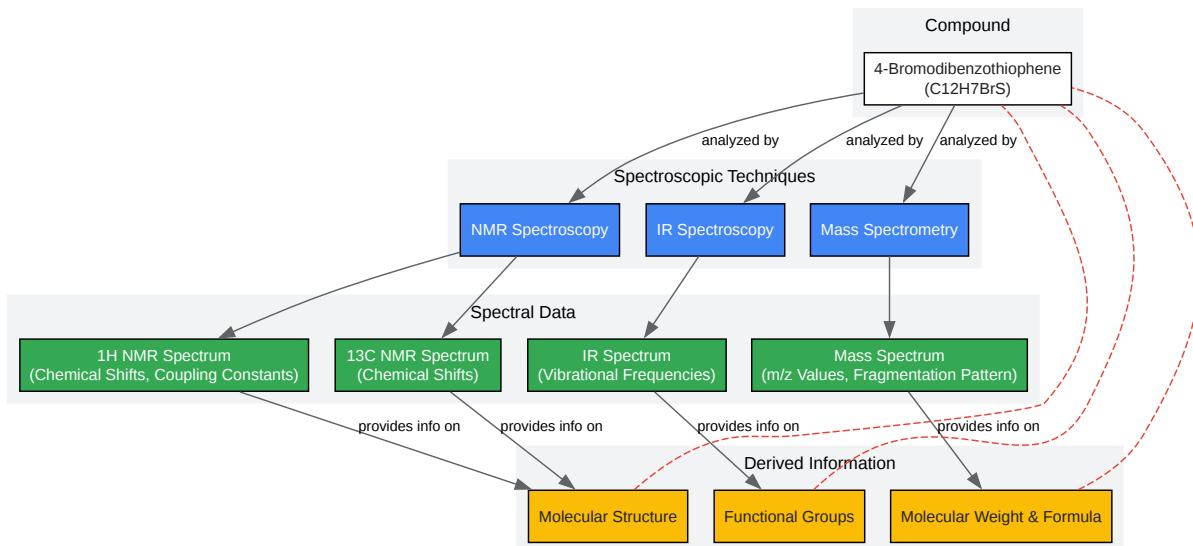
The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with an ATR accessory.^[1] A small amount of the solid **4-bromodibenzothiophene** sample was placed directly onto the ATR crystal. The spectrum was recorded in the mid-IR region (typically 4000-400 cm^{-1}) by co-adding multiple scans to improve the signal-to-noise ratio. The data is presented in terms of wavenumber (cm^{-1}).

Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum was acquired using a gas chromatograph coupled to a mass spectrometer. The sample, dissolved in a volatile organic solvent, was injected into the GC, where it was vaporized and separated on a capillary column. The separated compound then entered the mass spectrometer, where it was ionized, and the resulting ions were separated based on their mass-to-charge ratio (m/z).

Logical Relationship Diagram

The following diagram illustrates the relationship between **4-bromodibenzothiophene** and its characterization through various spectral techniques.

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Caption: Workflow of **4-bromodibenzothiophene** spectral analysis.

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References

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